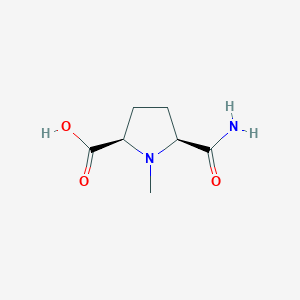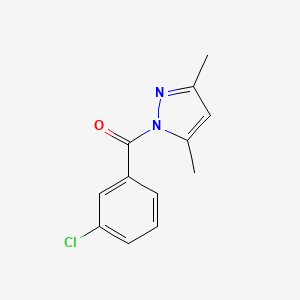
5-(2-Hydroxyethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-2-methoxyphenol: is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Hydroxyethyl)-2-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Chemistry: 5-(2-Hydroxyethyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as an intermediate in the synthesis of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-2-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through its phenolic hydroxyl group, which can undergo redox reactions to scavenge reactive oxygen species (ROS).
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the hydroxyethyl group.
4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol): Contains a methoxy and hydroxyl group but differs in the position of the substituents.
2-Hydroxyethyl methacrylate (HEMA): Contains a hydroxyethyl group but is a methacrylate ester rather than a phenol.
Uniqueness: 5-(2-Hydroxyethyl)-2-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,10-11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUFZEKAOXNVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-41-0 |
Source


|
| Record name | 5-(2-hydroxyethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2725140.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)



![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide](/img/structure/B2725157.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)

